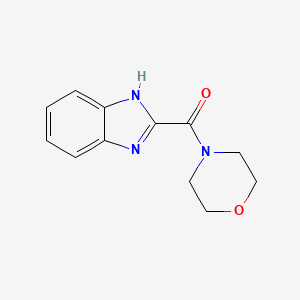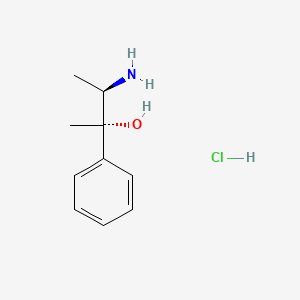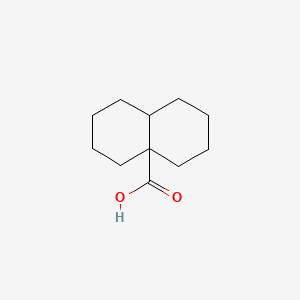![molecular formula C10H7Cl2N3O B1655043 2-Benzyloxy-4,6-dichloro-[1,3,5]triazine CAS No. 30886-24-9](/img/structure/B1655043.png)
2-Benzyloxy-4,6-dichloro-[1,3,5]triazine
Overview
Description
2-Benzyloxy-4,6-dichloro-[1,3,5]triazine is a chemical compound with the molecular formula C10H7Cl2N3O . It is a stable, yet highly reactive compound .
Synthesis Analysis
The synthesis of 2-Benzyloxy-4,6-dichloro-[1,3,5]triazine and its derivatives can be achieved through various methods. One such method involves the use of 2,4,6-trichloro-1,3,5-triazine and a catalytic amount of PPh3 . Another method involves the O-benzylation of hydroxy carboxylic acids .Molecular Structure Analysis
The molecular structure of 2-Benzyloxy-4,6-dichloro-[1,3,5]triazine consists of a triazine ring substituted with benzyl, oxy, and two chloro groups .Chemical Reactions Analysis
2-Benzyloxy-4,6-dichloro-[1,3,5]triazine can participate in various chemical reactions. For instance, it can be used as a coupling reagent for the purification of peptides . It can also undergo O-benzylation under acidic or thermal conditions .Physical And Chemical Properties Analysis
2-Benzyloxy-4,6-dichloro-[1,3,5]triazine is a powder with a molecular weight of 256.09 . It is stable and highly reactive .Scientific Research Applications
Synthesis and Characterization in Dendrimeric Complexes
Research has explored the synthesis of dendrimeric complexes using 2,4,6-tris(4-hydroxybenzimino)-1,3,5-triazine derivatives, leading to the creation of various triazine-centered dendrimeric ligands. These ligands, including 2,4,6-tris(4-(4,6-bis(4-carboxyphenyloxy)-1,3,5-triazine-2-yloxy)benzimino)-1,3,5-triazine, have been synthesized and characterized for their magnetic behaviors (Uysal & Koç, 2010).
Reactivities of Acid-Catalyzed O-Benzylating Reagents
Studies have been conducted on O-benzylating abilities of compounds like 4,6-bis(benzyloxy)-1,3,5-triazin-2(1H)-one, demonstrating their superior reactivity as acid-catalyzed O-benzylating reagents. This research is significant for understanding the structural influences on the reactivity of these compounds (Fujita, Hayakawa, & Kunishima, 2015).
Development of Acid-Catalyzed O-Benzylating Reagents
In the context of creating new reagents, 2,4,6-tris(benzyloxy)-1,3,5-triazine (TriBOT) has been developed as an acid-catalyzed O-benzylating reagent. This reagent demonstrates high atom economy and is beneficial for the synthesis of benzyl ethers in good yields (Yamada, Fujita, & Kunishima, 2012).
Microbial Activity Screening
Research involving 2(4-chloro phenyloxy)-4,6-bisarylhydrazino-1,3,5-triazines has been conducted to screen their microbial activity against various bacteria. These derivatives show promising results in combating gram-positive and gram-negative bacterial strains (Chaudhari, Patel, & Hathi, 2007).
Non-Linear Optical Investigations
Derivatives of 2,4,6-tris(benzyloxy)-1,3,5-triazine have been synthesized for computational and non-linear optical investigations. These molecules exhibit moderately large β values and have optical transmission advantages due to their non-conjugated structure, making them significant in the field of material science (Srinivas et al., 2006).
Benzoxazinone-Mediated Triazine Degradation
The role of benzoxazinones in triazine resistance in plants has been a subject of study. Experiments have characterized the reaction between DIBOA-Glc and atrazine, providing insights into the reaction mechanism and potential applications for addressing atrazine contamination in soil and water resources (Willett et al., 2016).
Mechanism of Action
Target of Action
Triazine compounds are generally known to interact with various biological targets, including enzymes and receptors, depending on their specific substitutions .
Mode of Action
Triazine compounds are known to undergo reactions with amines . The chlorine atoms on the triazine ring can be substituted by primary amines, leading to changes in the compound’s properties .
Biochemical Pathways
Triazine derivatives have been reported to be involved in various biochemical processes, depending on their specific substitutions .
Result of Action
Triazine derivatives have been reported to exhibit various biological activities, including antimicrobial activity .
Safety and Hazards
properties
IUPAC Name |
2,4-dichloro-6-phenylmethoxy-1,3,5-triazine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7Cl2N3O/c11-8-13-9(12)15-10(14-8)16-6-7-4-2-1-3-5-7/h1-5H,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLYRMYBCLLKQBV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=NC(=NC(=N2)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7Cl2N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30275345 | |
| Record name | 2-benzyloxy-4,6-dichloro-[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Benzyloxy-4,6-dichloro-[1,3,5]triazine | |
CAS RN |
30886-24-9 | |
| Record name | 2-benzyloxy-4,6-dichloro-[1,3,5]triazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30275345 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(E)-(hydroxyimino)methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B1654960.png)
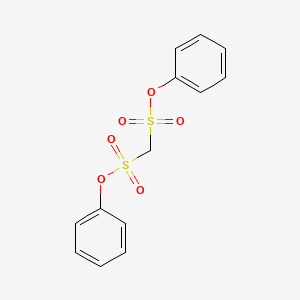
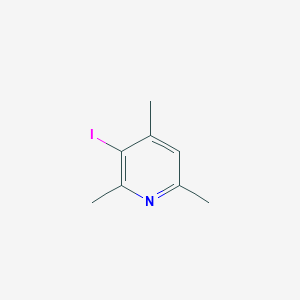

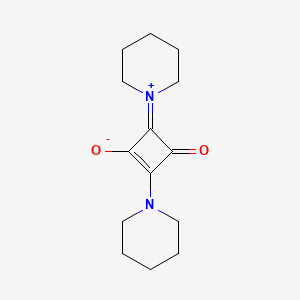
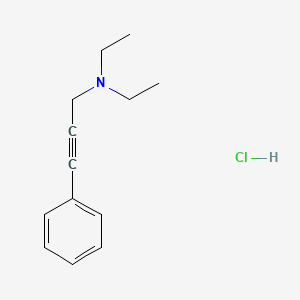
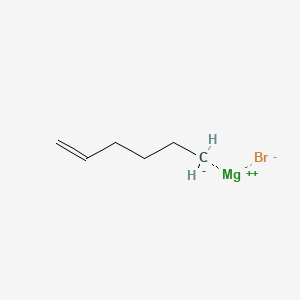
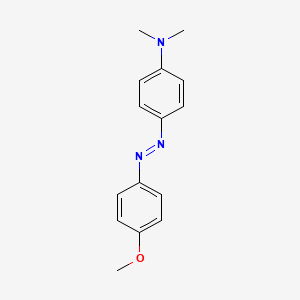
![5-methyl-4-[4-(2-methylpropyl)phenyl]-1,3-thiazol-2-amine Hydrobromide](/img/structure/B1654974.png)
![[4-(2-Piperidin-1-ylethyl)piperidin-1-yl]-(4-propan-2-yloxyphenyl)methanone;hydrochloride](/img/structure/B1654975.png)

